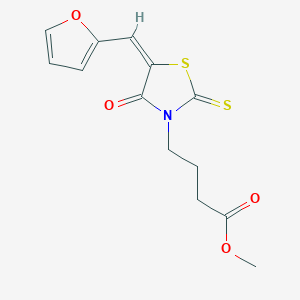
(E)-methyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and the types of bonds it contains .
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This could involve various chemical reactions and processes .Molecular Structure Analysis
Molecular structure analysis often involves techniques like mass spectrometry and Raman spectroscopy, which can provide information about the compound’s molecular weight, structure, and the types of bonds it contains .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding its redox potential, reaction rates, and the conditions under which it reacts .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its state of matter at room temperature, melting point, boiling point, solubility, and reactivity with other chemical substances .Aplicaciones Científicas De Investigación
Liquid Crystal Research
This compound has been utilized in the synthesis of new liquid crystalline materials. These materials exhibit mesomorphic characteristics, which are crucial for the development of liquid crystal displays (LCDs). The furfural derivatives of the compound contribute to the mesophase range and stability, making it a valuable component in the creation of advanced display technologies .
Organic Photovoltaics
The furfural moiety within the compound’s structure can affect the optical properties of materials, which is significant for solar energy applications. Shorter chain compounds of this derivative have shown potential in possessing higher absorption and band gaps suitable for organic photovoltaic devices .
Biomass Conversion
Derivatives of this compound have been explored as catalysts in the conversion of biomass into valuable chemicals. This is particularly relevant in the synthesis of furanic diesel precursors from biomass-derived furfural and 2-methylfuran, showcasing the compound’s role in sustainable energy solutions .
Electrical Conductivity Studies
The compound has been investigated for its electrical properties. Homologues of this compound have demonstrated Ohmic behaviors with electric resistances in the GΩ range, which could be significant for the development of high-resistance materials in electronic applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-17-11(15)5-2-6-14-12(16)10(20-13(14)19)8-9-4-3-7-18-9/h3-4,7-8H,2,5-6H2,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPWYDCAIDVXPC-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

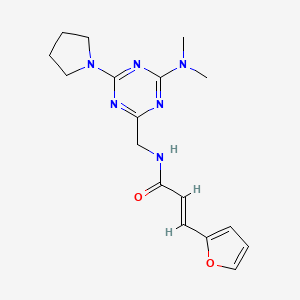
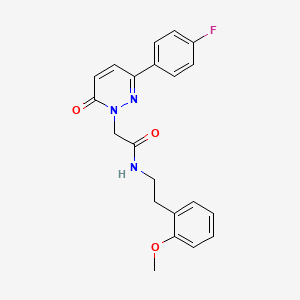
![5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2871750.png)
![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871751.png)


![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide](/img/structure/B2871755.png)

![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2871762.png)
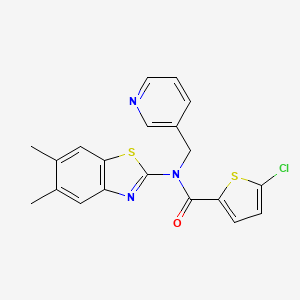
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2871767.png)
![2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate](/img/structure/B2871769.png)
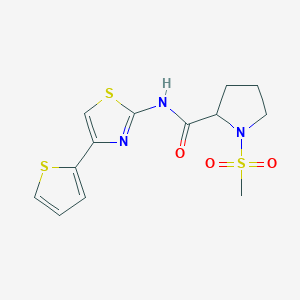
![1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one](/img/structure/B2871771.png)